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The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement

in targeted cancer therapy. These complex molecules, comprising a monoclonal antibody

(mAb) linked to a potent cytotoxic payload, are designed to selectively deliver chemotherapy to

tumor cells, thereby increasing efficacy and reducing systemic toxicity.[1][2] However, the

structural complexity and presence of non-human components can lead to the development of

an unwanted immune response, generating anti-drug antibodies (ADAs).

ADA formation can have a range of clinical consequences, from being benign to altering the

ADC's pharmacokinetics (PK), reducing efficacy, and causing adverse events.[3] Therefore, a

thorough assessment of immunogenicity is a critical component of ADC development. This

guide provides a comparative overview of the methods used to evaluate the immunogenicity of

ADCs, complete with experimental data, detailed protocols, and workflow diagrams.

The Tiered Approach to Immunogenicity Testing
The assessment of immunogenicity for ADCs follows a multi-tiered strategy, as recommended

by regulatory agencies. This approach is designed to first sensitively screen for all potential

ADA-positive samples and then specifically confirm and characterize true positive responses.

[4]

The process begins with a sensitive screening assay to identify potentially positive samples.

These are then subjected to a confirmatory assay to eliminate false positives. Confirmed
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positive samples are further characterized to determine the ADA titer, domain specificity (i.e.,

which part of the ADC is being targeted), and neutralizing capacity.[4][5]
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Figure 1. Tiered workflow for ADC immunogenicity assessment.

In Vitro Assays for Anti-Drug Antibody (ADA)
Detection
The foundation of immunogenicity testing is the detection of binding ADAs in patient serum.

Several immunoassay platforms are available, each with distinct advantages and limitations.

The choice of assay depends on factors such as the specific ADC, required sensitivity, and

expected drug levels in the samples.

Comparison of ADA Assay Platforms
A summary of common ADA detection platforms is provided below. The bridging assay format

is widely used for ADCs as it can detect all isotypes of bivalent ADAs.[6]
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Platform Principle
Typical
Sensitivit
y

Drug
Tolerance

Throughp
ut

Key
Advantag
es

Key
Disadvant
ages

ELISA

(Enzyme-

Linked

Immunosor

bent

Assay)

ADC is

used to

capture

and detect

bivalent

ADAs in a

"bridge"

format,

with an

enzymatic

substrate

producing

a

colorimetric

or

fluorometri

c signal.[7]

100-500

ng/mL

Low to

Moderate
High

Cost-

effective,

widely

available

technology.

Susceptibl

e to matrix

effects,

lower drug

tolerance.

ECL

(Electroche

miluminesc

ence)

Similar to

ELISA, but

uses

ruthenium-

labeled

reagents

that emit

light upon

electroche

mical

stimulation,

enhancing

signal-to-

noise ratio.

10-100

ng/mL

Moderate

to High
High

High

sensitivity,

wide

dynamic

range,

good drug

tolerance.

Requires

specialized

instrument

ation.

SPR

(Surface

A label-free

method

1-10 µg/mL High Low Provides

kinetic data

Lower

throughput,
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Plasmon

Resonance

)

that

detects

mass

changes

on a

sensor chip

coated with

the ADC as

ADAs bind

in real-

time.[8]

(on/off

rates), high

drug

tolerance.

complex

data

analysis,

less

sensitive

for

screening.

AlphaLISA

(Amplified

Luminesce

nt

Proximity

Assay)

A

homogene

ous (no-

wash)

bead-

based

assay

where

binding of

ADA to

bead-

conjugated

ADC brings

donor and

acceptor

beads into

proximity,

generating

a

chemilumin

escent

signal.[9]

25-100

ng/mL
Moderate High

Homogene

ous format

simplifies

workflow,

good

sensitivity.

Can be

sensitive to

matrix

interferenc

e.

Sensitivity and drug tolerance are general estimates and highly dependent on the specific

assay, ADC, and positive control used.[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.tandfonline.com/doi/pdf/10.4155/bio-2018-0091
https://www.tandfonline.com/doi/full/10.4155/bio-2018-0091
https://www.tandfonline.com/doi/full/10.4155/bio-2018-0259
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2580650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Bridging ELISA for ADA
Screening
This protocol provides a general framework for a bridging ELISA to detect ADAs against an

ADC.

1. Principle: Bivalent ADAs in a sample act as a bridge between ADC coated on a microplate

and a labeled ADC in solution. The amount of labeled ADC detected is proportional to the

amount of ADA present.[6]

2. Materials:

96-well microtiter plates (e.g., high-binding capacity)

ADC (for coating and conjugation)

Biotinylation reagent (e.g., EZ-Link Sulfo-NHS-Biotin)

Detection label (e.g., Horseradish Peroxidase - HRP)

Streptavidin-HRP

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 5% BSA)

Assay Diluent (e.g., PBS with 1% BSA)

Substrate (e.g., TMB for HRP)

Stop Solution (e.g., 2N H₂SO₄)

Patient serum samples, positive and negative controls

Plate reader

3. Procedure:[11][12][13]
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Reagent Preparation:

Coat ADC onto the microtiter plate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

Biotinylate a separate batch of ADC according to the manufacturer's protocol.

Assay Steps:

Wash the coated plate 3-5 times with Wash Buffer.

Block non-specific binding sites by adding 300 µL of Blocking Buffer to each well and

incubating for 1-2 hours at room temperature (RT).

Wash the plate 3-5 times.

Add 100 µL of diluted samples (e.g., 1:10 in Assay Diluent), controls, and standards to the

wells. Incubate for 1-2 hours at RT.

Wash the plate 3-5 times.

Add 100 µL of biotinylated ADC (e.g., 1-2 µg/mL in Assay Diluent) to each well. Incubate

for 1 hour at RT.

Wash the plate 3-5 times.

Add 100 µL of Streptavidin-HRP (diluted in Assay Diluent) to each well. Incubate for 30

minutes at RT in the dark.

Wash the plate 5-10 times.

Add 100 µL of TMB substrate and incubate until sufficient color develops (5-15 minutes).

Add 100 µL of Stop Solution to quench the reaction.

Data Analysis:

Read the absorbance at 450 nm.
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Establish a cut-point from the mean signal of negative control samples plus a statistically

derived factor (e.g., 3 standard deviations).

Samples with a signal above the cut-point are considered presumptively positive.

Neutralizing Antibody (NAb) Assays
Confirmed ADA-positive samples must be evaluated for neutralizing capacity. NAbs are a sub-

population of ADAs that inhibit the biological activity of the ADC. For ADCs, this typically means

blocking the ADC from binding to its target antigen on the cancer cell, thereby preventing

internalization and payload delivery.
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Figure 2. Mechanism of ADC action and NAb interference.
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Comparison of NAb Assay Formats
Cell-based assays are strongly recommended by regulatory authorities as they are most

reflective of the in vivo mechanism of action.[4]

Assay Type Principle
Biological
Relevance

Complexity
Key
Advantages

Key
Disadvanta
ges

Cell-Based

Assays

Measures the

ability of

ADAs to

inhibit an

ADC-

mediated

biological

effect (e.g.,

cytotoxicity,

cell

proliferation)

in a target

cell line.

High High

Reflects the

in vivo

mechanism

of action;

detects NAbs

that interfere

with any step

of the

process

(binding,

internalization

).

Can be

variable,

lower

throughput,

susceptible to

matrix

interference,

difficult to

develop.[14]

[15]

Competitive

Ligand-

Binding

Assays

Measures the

ability of

ADAs to

compete with

the ADC's

target

receptor for

binding to the

ADC in an

immunoassay

format.

Moderate Moderate

Higher

throughput,

more robust,

and less

variable than

cell-based

assays.

May not

detect NAbs

that act via

mechanisms

other than

direct binding

inhibition.

Experimental Protocol: Cell-Based Cytotoxicity NAb
Assay
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1. Principle: This assay measures the ability of NAbs in a patient sample to rescue target cells

from ADC-induced cell death. A reduction in the ADC's cytotoxic effect in the presence of the

sample indicates the presence of NAbs.

2. Materials:

Target cancer cell line (expressing the antigen of interest)

Cell culture medium and supplements (e.g., FBS)

ADC therapeutic

Patient serum samples, positive NAb control, and negative control

96-well flat-bottom cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

Luminometer or spectrophotometer

3. Procedure:[3]

Cell Plating:

Seed the target cells into a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Sample Preparation:

Acid-dissociate serum samples to free ADAs from circulating ADC complexes, followed by

neutralization.

Pre-incubate the treated serum samples with a fixed, sub-maximal concentration of the

ADC for 1-2 hours at 37°C. This allows any NAbs present to bind to the ADC.

Cell Dosing:
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Remove the culture medium from the cells and add the ADC/serum mixtures to the

appropriate wells.

Include controls: cells only (max viability), cells + ADC (min viability), cells + ADC + NAb

positive control, cells + ADC + negative control serum.

Incubation:

Incubate the plates for a period sufficient to allow the ADC to induce cytotoxicity (e.g., 72-

120 hours).

Viability Readout:

Add the cell viability reagent according to the manufacturer's instructions.

Read the signal (luminescence or absorbance) on a plate reader.

Data Analysis:

Calculate the percentage of neutralization for each sample relative to the controls.

Establish a cut-point based on the response of drug-naïve serum samples. Samples

showing neutralization above the cut-point are considered NAb positive.

Clinical Immunogenicity of Approved ADCs
The incidence of ADAs varies among different ADCs and patient populations. For many

approved ADCs, the immunogenicity rates are comparable to those of monoclonal antibodies,

and the clinical impact is often low or not apparent.[5][10]
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ADC Target Payload
ADA
Incidence
(%)

NAb
Incidence
(%)

Reported
Clinical
Impact

Brentuximab

vedotin

(Adcetris®)

CD30 MMAE ~37%
~62% of

ADA+

Higher

incidence of

infusion

reactions in

ADA-positive

patients.[5]

Ado-

trastuzumab

emtansine

(Kadcyla®)

HER2 DM1 ~5.3% N/A

No apparent

impact on

PK, safety, or

efficacy.[3][5]

Gemtuzumab

ozogamicin

(Mylotarg®)

CD33
Calicheamici

n
~1% N/A

Low

incidence,

with one

report of

transient

shortness of

breath.[5][10]

Inotuzumab

ozogamicin

(Besponsa™)

CD22
Calicheamici

n
~3% N/A

No effect on

ADC

clearance

observed.[10]

Enfortumab

vedotin

(Padcev®)

Nectin-4 MMAE ~3.8% N/A

No identified

impact on

PK, efficacy,

or safety.

Trastuzumab

deruxtecan

(Enhertu®)

HER2
Topo I

Inhibitor
~1-2%

~15-28% of

ADA+

No identified

impact on

PK, efficacy,

or safety.
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Data compiled from product inserts and published literature.[5][10] N/A: Data not consistently

reported.

Conclusion
Assessing the immunogenicity of ADCs is a complex but essential part of their development. It

requires a strategic, tiered approach utilizing a suite of validated assays to detect, confirm, and

characterize anti-drug antibodies. While in vitro binding assays like ELISA and ECL are the

workhorses for screening, biologically relevant cell-based neutralizing antibody assays are

critical for understanding the potential clinical impact of an immune response. The data from

approved ADCs suggest that while immunogenicity is a key consideration, it can often be

managed, and its clinical impact may be limited. Continued refinement of these analytical

methods will further ensure the safe and effective development of next-generation ADC

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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